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Compound of Interest

Compound Name: Moxalactam

Cat. No.: B15564020 Get Quote

Introduction
Moxalactam, also known as latamoxef, is a broad-spectrum, third-generation oxacephem

antibiotic.[1][2] Structurally similar to cephalosporins, it is distinguished by the substitution of an

oxygen atom for the sulfur atom in the dihydrothiazine ring of the cephem nucleus.[3][4] This

modification contributes to its enhanced antibacterial activity.[3] Moxalactam exhibits potent

activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic

species, and demonstrates significant stability against many bacterial β-lactamases.[2][5] This

guide provides a detailed examination of its chemical structure and stability profile, tailored for

researchers and professionals in drug development.

Chemical Structure
Moxalactam is a synthetic β-lactam antibiotic with a complex molecular architecture that

dictates its biological activity and stability.

IUPAC Name: (6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-

methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

[6]

Core Structure: The foundation of moxalactam is a 5-oxa-1-azabicyclo[4.2.0]oct-2-ene ring

system, which classifies it as an oxacephem.[6] This replacement of the sulfur atom, typically

found in cephalosporins, with an oxygen atom is a key structural feature.[3]
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Key Substituents and their Functional Significance:

7α-Methoxy Group: This substituent on the β-lactam ring is crucial for the compound's

stability against a wide variety of β-lactamases, particularly cephalosporinases produced by

Gram-negative bacteria.[3][7][8] This steric hindrance protects the β-lactam ring from

enzymatic hydrolysis.

p-Hydroxyphenylmalonyl Side Chain (at position 7): This group positively influences the

antibacterial spectrum and β-lactamase stability.[3] It also contributes to the pharmacokinetic

profile of the drug.[3]

1-Methyl-1H-tetrazol-5-yl-thiomethyl Side Chain (at position 3): This moiety is associated

with maximizing the in vitro antibacterial activity.[3] However, this side chain has also been

linked to an increased risk of bleeding and disulfiram-like reactions when alcohol is

consumed.[1]

Stereochemistry: Moxalactam possesses a chiral center in the p-hydroxyphenylmalonyl side

chain, leading to the existence of two epimers: R and S.[9][10] The R-epimer is generally

considered to be about twice as active as the S-epimer against most susceptible organisms,

although they show equal activity against Pseudomonas aeruginosa.[10][11] These epimers

are stereochemically unstable and can undergo interconversion (epimerization) in solution.[9]

Stability Profile
The stability of moxalactam is influenced by several factors, including its stereochemistry, the

pH of the medium, temperature, and the presence of enzymes.

Epimerization and Stereochemical Stability
Moxalactam in solution exists as an equilibrium mixture of its R and S epimers.[9] The ratio of

these epimers at equilibrium is dependent on the solvent. In buffered saline, the R:S ratio is

approximately 50:50, while in serum, it shifts to 45:55.[10][11] The epimers are stable when

stored at -20°C.[11] However, at higher temperatures, they interconvert until equilibrium is

reached.
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Condition Epimer
Interconversion Half-

life
Reference

Serum at 37°C R 1.5 hours [11]

S 1.5 hours [11]

Serum at 22°C R 4.8 hours [11]

S 11 hours [11]

Serum at 4°C R 13 hours [11]

S 43 hours [11]

pH-Dependent Stability
The degradation and epimerization of moxalactam in aqueous solutions are highly dependent

on pH. The kinetics of both processes have been shown to follow pseudo-first-order reactions.

[12]

Degradation: Moxalactam exhibits its maximum stability in the pH range of 4.0 to 6.0.[12] Its

degradation is subject to both hydrogen ion (acidic) and hydroxide ion (basic) catalysis.[12]

Epimerization: The rate of epimerization is minimized at a pH of approximately 7.0.[12] In the

acidic region, the dissociation of the side chain carboxylic acid group influences the rate,

while in the basic region, it is catalyzed by hydroxide ions.[12]
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Parameter
Optimal pH for

Stability
Influencing Factors Reference

Degradation 4.0 - 6.0

Hydrogen and

hydroxide ion

catalysis; dissociation

of the phenolic group.

[12]

Epimerization ~7.0

Dissociation of the

side chain carboxylic

acid group (acidic pH);

hydroxide ion

catalysis (basic pH).

[12]

Temperature-Dependent Stability
Moxalactam's stability is significantly affected by temperature. It is relatively stable when

stored at low temperatures.

Storage Temperature Observed Stability Reference

-70°C

Recommended for long-term

storage; stable for up to 1 year

in MIC trays.

[13][14]

-25°C

Suitable for storage up to 3

months for many β-lactams,

including moxalactam.

[13][14]

-20°C Epimers are stable. [11]

-10°C
Appears to be unsuitable for

storage.
[13][14]

4°C Relatively stable. [13]

37°C

Appreciable loss of activity in

serum, with a half-life of

approximately 8 hours for the

R+S mixture.

[10][15]
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β-Lactamase Stability
A key feature of moxalactam is its high degree of stability against a broad range of β-

lactamase enzymes.[5][7] This resistance is primarily conferred by the 7α-methoxy group.[3]

Resistance to Hydrolysis: Moxalactam is not significantly hydrolyzed by common plasmid

and chromosomally-mediated β-lactamases.[7][16] It shows excellent resistance to

cephalosporinases.[17][18]

Inhibition and Inactivation: Moxalactam acts as a potent inhibitor of some

cephalosporinases.[19] It can progressively inactivate these enzymes, a property that

contributes significantly to its stability and efficacy against β-lactamase-producing organisms.

[17][18]

Experimental Protocols
Protocol for Stability and Epimerization Analysis by
HPLC
This protocol outlines a method to determine the degradation and epimerization kinetics of

moxalactam in aqueous solutions.[12]

a. Sample Preparation:

Prepare buffer solutions of desired pH values (e.g., pH 1.0-11.5) with a constant ionic

strength (e.g., 0.5 M).

Dissolve a known concentration of moxalactam (either the R/S mixture or isolated epimers)

in the prepared buffer solutions.

Incubate the solutions in a constant temperature bath (e.g., 37°C).

At predetermined time intervals, withdraw aliquots and immediately dilute with a cold mobile

phase or quenching solution to stop further reaction.

b. Chromatographic Conditions:

Instrument: High-Pressure Liquid Chromatography (HPLC) system with a UV detector.
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Column: A reverse-phase column (e.g., C18) suitable for separating the R and S epimers

and any degradation products.

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate buffer)

and an organic modifier (e.g., acetonitrile or methanol). The pH and composition should be

optimized for resolution.

Flow Rate: Typically 1.0 mL/min.

Detection Wavelength: Monitor the eluent at a wavelength where moxalactam has

significant absorbance (e.g., 270-280 nm).[20]

Temperature: Maintain the column at a constant temperature to ensure reproducible

retention times.

c. Data Analysis:

Identify and quantify the peaks corresponding to the R-epimer, S-epimer, and any major

degradation products using a validated integration method.

Plot the natural logarithm of the concentration of each epimer versus time.

Determine the pseudo-first-order rate constants for degradation and epimerization from the

slopes of these plots.

Protocol for β-Lactamase Stability Assay
This protocol describes a spectrophotometric method to assess the stability of moxalactam
against β-lactamase hydrolysis.

a. Reagents and Materials:

Moxalactam solution of known concentration in a suitable buffer (e.g., phosphate buffer, pH

7.0).

Purified β-lactamase enzyme solution.

UV-Vis spectrophotometer.
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b. Procedure:

Pipette the moxalactam solution into a quartz cuvette.

Place the cuvette in the spectrophotometer and record the initial absorbance at the

wavelength corresponding to the intact β-lactam ring (typically around 260-270 nm).

Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette and

mix quickly.

Monitor the change in absorbance over time. Hydrolysis of the β-lactam ring results in a

decrease in absorbance at this wavelength.

As a control, perform the same experiment with a known β-lactamase-labile cephalosporin

(e.g., cephaloridine).

c. Data Analysis:

Calculate the initial rate of hydrolysis from the linear portion of the absorbance vs. time

curve.

Compare the rate of hydrolysis of moxalactam to that of the control substrate. A significantly

lower rate indicates stability against the tested β-lactamase.
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Caption: Mechanism of action of moxalactam leading to bacterial cell death.
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Start: Moxalactam Sample

Sample Preparation Dissolve in buffers of varying pH

Incubation
Set up conditions:

- Temperature (e.g., 4°C, 25°C, 37°C)
- Time points

Aliquot Sampling Withdraw samples at defined intervals
Quench reaction

HPLC Analysis Separate R & S epimers
and degradation products

Data Processing Quantify peak areas
Calculate concentrations

Kinetic Analysis Plot ln(C) vs. time
Determine rate constants (k_deg, k_epi)

End: Stability Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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